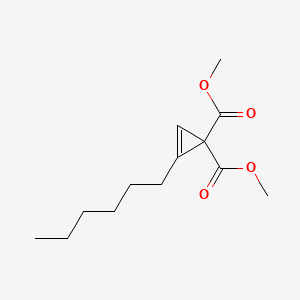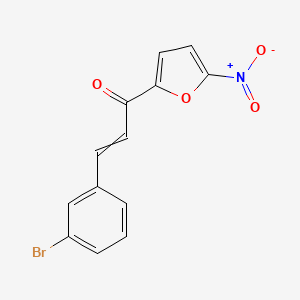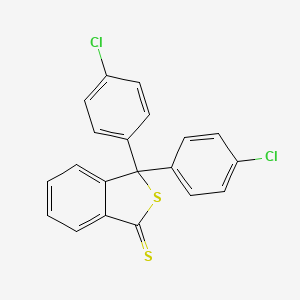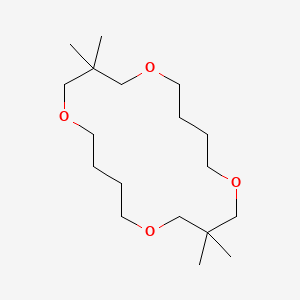
Dimethyl 2-hexylcycloprop-2-ene-1,1-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 2-hexylcycloprop-2-ene-1,1-dicarboxylate is an organic compound with the molecular formula C13H20O4 It is a derivative of cyclopropene, characterized by the presence of two ester groups and a hexyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of dimethyl 2-hexylcycloprop-2-ene-1,1-dicarboxylate typically involves the cyclopropanation of suitable precursors. One common method includes the reaction of dimethyl malonate with hexyl bromide in the presence of a strong base such as sodium hydride, followed by cyclization using a transition metal catalyst like palladium .
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: Dimethyl 2-hexylcycloprop-2-ene-1,1-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using lithium aluminum hydride can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester groups, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or other nucleophiles in the presence of a base.
Major Products:
Oxidation: Hexylcycloprop-2-ene-1,1-dicarboxylic acid.
Reduction: Dimethyl 2-hexylcycloprop-2-ene-1,1-diol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Dimethyl 2-hexylcycloprop-2-ene-1,1-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of dimethyl 2-hexylcycloprop-2-ene-1,1-dicarboxylate involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biomolecules. This interaction can lead to the modulation of biological pathways, including enzyme inhibition and receptor binding .
Comparison with Similar Compounds
- Dimethyl cycloprop-2-ene-1,1-dicarboxylate
- Dimethyl 2-phenylcycloprop-2-ene-1,1-dicarboxylate
- Dimethyl 1,4-cyclohexadiene-1,2-dicarboxylate
Comparison: Dimethyl 2-hexylcycloprop-2-ene-1,1-dicarboxylate is unique due to its hexyl chain, which imparts different physical and chemical properties compared to its analogs.
Properties
CAS No. |
90311-70-9 |
|---|---|
Molecular Formula |
C13H20O4 |
Molecular Weight |
240.29 g/mol |
IUPAC Name |
dimethyl 2-hexylcycloprop-2-ene-1,1-dicarboxylate |
InChI |
InChI=1S/C13H20O4/c1-4-5-6-7-8-10-9-13(10,11(14)16-2)12(15)17-3/h9H,4-8H2,1-3H3 |
InChI Key |
VNGNDYPPJUNPTO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=CC1(C(=O)OC)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-Cyclohexyl-3-[(dimethylsulfamoyl)amino]benzamide](/img/structure/B14365702.png)
![2-[(Butylsulfanyl)methylidene]cyclododecan-1-one](/img/structure/B14365704.png)

![2,6-Bis[(4-nitrosophenyl)methylidene]cyclohexan-1-one](/img/structure/B14365710.png)
![{[1-(But-2-en-2-yl)cyclopropyl]oxy}(trimethyl)silane](/img/structure/B14365726.png)
methanone](/img/structure/B14365733.png)
![(3E)-3-[(3-Methylphenyl)imino]butan-2-one](/img/structure/B14365742.png)

![N-Methyl-N-phenyl-3-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14365748.png)
![(4-methoxyphenyl)methyl N-[(2S)-1-[[(2S)-1-azido-3-hydroxy-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]carbamate](/img/structure/B14365764.png)


![N-[3-(Butylamino)-3-oxo-1-phenylprop-1-en-2-yl]-4-cyanobenzamide](/img/structure/B14365769.png)

